2-(4-phenyl-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol
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Overview
Description
2-(4-phenyl-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol is a synthetic organic compound that belongs to the class of phenolic compounds These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenyl-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Attachment of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.
Introduction of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Final assembly: The final step would involve the coupling of the pyrazole ring with the phenolic compound under specific conditions, possibly using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenyl-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Possible applications in drug development, particularly for its interactions with biological targets.
Industry: Use as an intermediate in the synthesis of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2-(4-phenyl-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The phenolic group could participate in hydrogen bonding, while the pyrazole and piperidine moieties might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenyl-1H-pyrazol-3-yl)phenol: Lacks the piperidine moiety.
5-(2-(piperidin-1-yl)ethoxy)phenol: Lacks the pyrazole ring.
4-phenyl-1H-pyrazole: A simpler structure without the phenolic and piperidine groups.
Uniqueness
2-(4-phenyl-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol is unique due to its combination of a pyrazole ring, phenyl group, and piperidine moiety, which confer specific chemical properties and potential biological activities.
Properties
IUPAC Name |
2-(4-phenyl-1H-pyrazol-5-yl)-5-(2-piperidin-1-ylethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21-15-18(27-14-13-25-11-5-2-6-12-25)9-10-19(21)22-20(16-23-24-22)17-7-3-1-4-8-17/h1,3-4,7-10,15-16,26H,2,5-6,11-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNJURHOWBPTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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